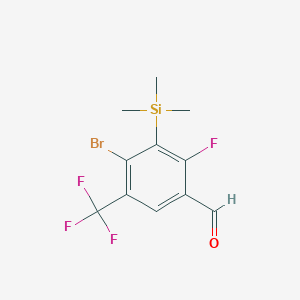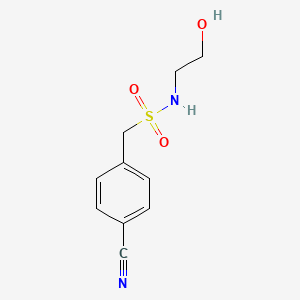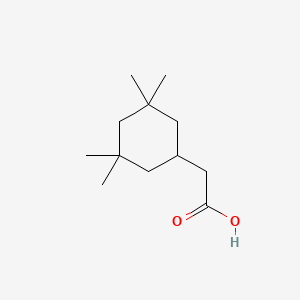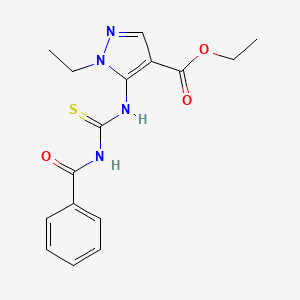![molecular formula C11H14Cl3N3 B12309931 [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes two pyridine rings connected by a methanamine group, and is typically found in its trihydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride involves several steps, starting with the preparation of the pyridine derivatives. One common method involves the reaction of 2-bromopyridine with a suitable amine under specific conditions to form the desired product. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques, which offer several advantages over traditional batch processes. These methods allow for better control over reaction conditions, higher yields, and reduced production times .
化学反応の分析
Types of Reactions
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings is substituted with another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .
科学的研究の応用
[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-fibrotic and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of fibrosis and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and protein synthesis .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activity.
3-(Pyridin-2-yl)triimidazotriazine: Exhibits unique photophysical properties.
N-(Pyridin-2-yl)amides: Used in the synthesis of various heterocyclic compounds.
Uniqueness
What sets [6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride apart from similar compounds is its dual pyridine structure, which provides unique chemical reactivity and potential biological activity. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry .
特性
分子式 |
C11H14Cl3N3 |
|---|---|
分子量 |
294.6 g/mol |
IUPAC名 |
(6-pyridin-2-ylpyridin-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C11H11N3.3ClH/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10;;;/h1-7H,8,12H2;3*1H |
InChIキー |
CYWVYPNBJUAIJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-Benzyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12309909.png)
![1-(5-benzyl-2,3,4,5,6,7,8,9-octahydro-1H-benzo[f][1,4,8]triazacycloundecin-1-yl)ethan-1-one dihydrochloride](/img/structure/B12309919.png)
![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)



